An In-depth Technical Guide to the Physical Properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran
An In-depth Technical Guide to the Physical Properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, process development, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, alongside detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system.
Molecular Structure and Core Identifiers
The fundamental identity of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is defined by its unique three-dimensional arrangement. The '(3S,4S)' designation specifies a trans configuration of the amino and hydroxyl groups on the tetrahydropyran ring. This specific stereochemistry is critical, as enantiomers and diastereomers can exhibit vastly different biological activities and physical properties.
The structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3S,4S)-3-aminooxan-4-ol | PubChem[2] |
| Synonyms | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol, trans-3-Aminotetrahydro-2H-pyran-4-ol | PubChem[2] |
| CAS Number | 1240390-32-2 | PubChem[2] |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 117.15 g/mol | PubChem[2] |
| Canonical SMILES | C1COCN | PubChem[2] |
| InChI Key | KUCSFTQJADYIQH-WHFBIAKZSA-N | PubChem[2] |
Physicochemical Properties: Data and Predictive Analysis
Precise experimental data for certain physical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran are not extensively reported in publicly available literature, a common scenario for specialized chiral intermediates. However, based on its structure and data from computational models and analogous compounds, we can establish a reliable profile.
| Property | Value / Expected Characteristics | Rationale / Comments |
| Appearance | White solid. | Based on supplier specifications.[1] The solid-state nature is expected for a small molecule with strong intermolecular hydrogen bonding capabilities. |
| Melting Point | Not experimentally determined in public literature. Expected to be a relatively sharp melting point for a pure substance. | As a chiral amino alcohol, significant hydrogen bonding from both the -OH and -NH₂ groups will lead to a high lattice energy, resulting in a solid state at room temperature with a melting point likely exceeding 100 °C. |
| Boiling Point | Not experimentally determined; likely to decompose before boiling at atmospheric pressure. | The strong intermolecular forces suggest a very high boiling point. Vacuum distillation would be required, though thermal instability is a risk. |
| Solubility | Water: Expected to be highly soluble. Polar Organic Solvents (Methanol, Ethanol): Expected to be soluble. Apolar Organic Solvents (Hexanes, Toluene): Expected to have low solubility. | The presence of both a hydrogen bond donor/acceptor amine group and a hydroxyl group confers high polarity, promoting solubility in protic solvents like water and alcohols. The hydrocarbon backbone is small, limiting its lipophilicity. One supplier notes its general compatibility with standard organic solvents.[1] |
| Lipophilicity (XLogP3) | -1.3 | PubChem (Computed)[2]. The negative value indicates a high degree of hydrophilicity, consistent with its expected high water solubility. |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | PubChem (Computed)[2]. This value, reflecting the surface area contributed by polar atoms, is typical for small, drug-like molecules and suggests good potential for membrane permeability. |
Methodologies for Experimental Characterization
For researchers requiring definitive physical property data for GMP lot release, process development, or regulatory filings, direct experimental determination is necessary. The following section details authoritative, step-by-step protocols for key physical properties.
Melting Point Determination (Capillary Method)
Causality: The melting range of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, this method serves as a crucial indicator of purity. The capillary method is the standard technique cited in major pharmacopeias due to its accuracy and the small sample quantity required.
Authoritative Grounding: The protocol described is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature .
Caption: Workflow for Melting Point Determination via the Capillary Method.
Detailed Protocol:
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Sample Preparation:
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Ensure the sample of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is completely dry, as residual solvent will act as an impurity.
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If the material is crystalline, gently pulverize a small amount into a fine powder using a mortar and pestle.
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Jab the open end of a glass capillary tube into the powder multiple times.
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Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm for an accurate reading.
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Apparatus Setup:
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Use a calibrated melting point apparatus with a suitable heating block or oil bath.
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Insert the packed capillary tube into the sample holder.
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Measurement:
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If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to get a rough estimate. Allow the apparatus to cool.
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For the accurate measurement, begin heating at a rapid rate until the temperature is about 20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium and an accurate reading.
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Record the temperature (T1) at which the first droplet of liquid is observed.
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Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.
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Reporting:
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The result is reported as the melting range, T1 to T2. For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).
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Aqueous Solubility Determination (Flask Method)
Causality: Solubility dictates the choice of solvents for reactions, purification, and formulation. For pharmaceutical applications, aqueous solubility is a critical parameter influencing bioavailability. The flask method is a robust technique for determining the equilibrium solubility of a compound.
Authoritative Grounding: This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") . This method is appropriate for substances with solubility above 10⁻² g/L.
Caption: Workflow for Aqueous Solubility Determination via the Flask Method.
Detailed Protocol:
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Preparation:
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Add an amount of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to a known volume of purified water (e.g., 10 mL) in a sealed, thermostatted vessel. The amount added should be in clear excess of what is expected to dissolve, ensuring a saturated solution is formed.
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Equilibration:
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Stir or agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period.
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To determine if equilibrium has been reached, take small, filtered aliquots of the solution at timed intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within experimental error of each other (typically <5% variance).
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Phase Separation:
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Once equilibrium is established, separate the undissolved solid from the saturated solution. This is critical and must be done without altering the temperature. Centrifugation in a temperature-controlled rotor followed by careful removal of the supernatant is the preferred method. Filtration through a non-adsorptive filter (e.g., PTFE) is also acceptable.
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Quantification:
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Develop and validate a suitable analytical method to determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is common, although for molecules lacking a strong chromophore, methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or derivatization may be necessary.
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Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
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Reporting:
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The determined concentration is reported as the aqueous solubility at the specified temperature, typically in units of mg/mL or g/L.
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Spectroscopic Profile: Expected Characteristics
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the chiral nature and the rigid ring structure, which may lead to non-equivalent axial and equatorial protons.
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Expected Chemical Shifts (in D₂O or CD₃OD):
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Ring Protons (C2, C5, C6): Multiple signals expected in the range of ~3.0 - 4.2 ppm . These are protons adjacent to the ring oxygen.
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CH-N and CH-O Protons (C3, C4): Signals for the protons on the carbons bearing the amino and hydroxyl groups are expected between ~3.0 - 3.8 ppm .
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-OH and -NH₂ Protons: These are exchangeable protons and may appear as broad singlets or not be observed at all if a protic deuterated solvent (like D₂O or CD₃OD) is used. In a non-protic solvent like DMSO-d₆, they would appear as distinct, potentially broad signals.
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the hydroxyl and amino groups.
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Expected Key Absorptions:
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ .
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N-H Stretch: One or two medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the same 3200-3500 cm⁻¹ region, often appearing as "shoulders" on the broader O-H band.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the tetrahydropyran ring.
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N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ .
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C-O Stretch: A strong absorption in the fingerprint region, typically 1050-1150 cm⁻¹ , characteristic of the ether (C-O-C) and alcohol (C-O) bonds.
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Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily ionize in positive mode.
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Expected Ions:
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[M+H]⁺: The protonated molecule would be the base peak or a very prominent ion, with an expected m/z of 118.0863 .
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[M+Na]⁺: An adduct with sodium may also be observed at m/z 140.0682 .
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Fragmentation: A common fragmentation pathway would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 100.0757 .
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Conclusion
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a stereochemically rich building block with significant potential in drug discovery. While exhaustive experimental data on its physical properties is not broadly published, this guide consolidates the known molecular identifiers and provides a scientifically grounded framework of expected physicochemical characteristics. Of greater practical value to the research scientist, this document outlines the authoritative, step-by-step methodologies required to generate this critical data in a laboratory setting. By explaining the causality behind these standard protocols, this guide empowers researchers to perform self-validating characterization, ensuring the integrity and reproducibility of their scientific and development endeavors.
References
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PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]
- United States Pharmacopeia.
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Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. 1995. [Link]
- Google Patents.
